N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides were synthesized and investigated for their potential as carbonic anhydrase (CA) inhibitors and their cytotoxicity against tumor cells. Compounds with trimethoxy and hydroxy derivatives showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms hCA I and II, suggesting their potential for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Anti-HCV Agents
Celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Selected compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, and some displayed modest inhibition of HCV NS5B RdRp activity, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Pyrazoline benzensulfonamides were synthesized and showed significant inhibition against human CA isoenzymes and acetylcholinesterase (AChE) enzyme, with low cytotoxicity towards cancer cell lines. This indicates their potential as candidates for developing novel CA or AChE inhibitors (Ozgun et al., 2019).
Antimicrobial Evaluation
Novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups were synthesized and showed activity exceeding that of reference drugs against various bacteria and fungi, suggesting their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSHSDCLHODVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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